![molecular formula C11H14ClN3O2 B3009926 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide CAS No. 1218607-05-6](/img/structure/B3009926.png)
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. In
Mécanisme D'action
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a key role in regulating the release of neurotransmitters such as glutamate, dopamine, and GABA. By blocking the activity of mGluR5, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide reduces the release of glutamate, which is involved in excitotoxicity and neuroinflammation. This leads to a reduction in neuroinflammation and an improvement in cognitive function.
Biochemical and Physiological Effects:
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is its selectivity for mGluR5, which reduces the potential for off-target effects. However, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has a relatively short half-life, which can make it difficult to administer in animal studies. Additionally, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has poor solubility in water, which can limit its use in in vitro experiments.
Orientations Futures
There are several future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Another direction is to develop more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Finally, future research could explore the potential of combining 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is synthesized by reacting 2-chloro-4-pyridinecarboxylic acid with ethylamine, followed by reaction with formic acid to form the formamide derivative. The final step involves reacting the formamide derivative with 2-chloroethyl isocyanate to form 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide.
Applications De Recherche Scientifique
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-13-10(16)7(2)15-11(17)8-4-5-14-9(12)6-8/h4-7H,3H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCATZCMKQSCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

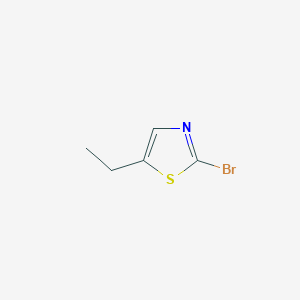
![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)
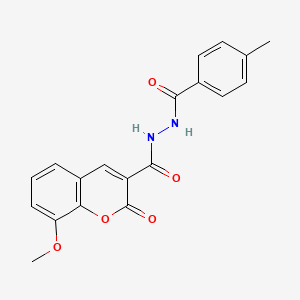
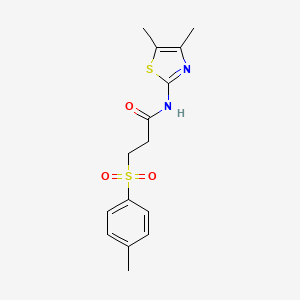
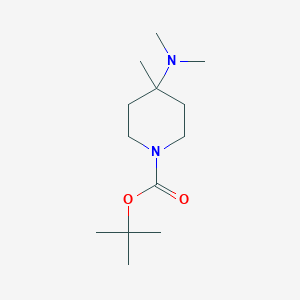
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)
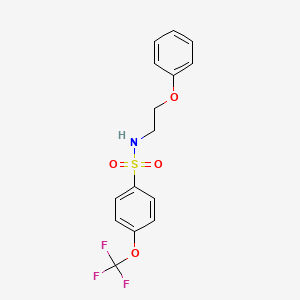


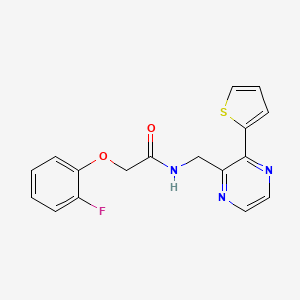
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)